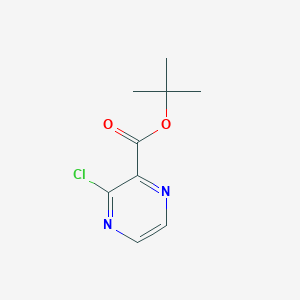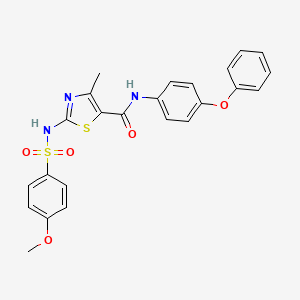
(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group flanked by two aromatic rings. The presence of bromine and fluorine atoms in the structure adds unique chemical properties, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromophenyl)(4-fluorophenyl)methanone
- (4-Bromo-2,5-dimethylphenyl)(3-fluoro-4-methylphenyl)methanone
- 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
Uniqueness
(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanone is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties. This unique structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H10BrFO |
|---|---|
Poids moléculaire |
293.13 g/mol |
Nom IUPAC |
(2-bromo-4-methylphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10BrFO/c1-9-2-7-12(13(15)8-9)14(17)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Clé InChI |
CPLNXORXYCEYTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)








![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)


